molecular formula C21H20O6 B2725026 methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 869341-40-2

methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B2725026
CAS No.: 869341-40-2
M. Wt: 368.385
InChI Key: OLYUAUREVWLVGG-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a coumarin-based derivative featuring a 4-methoxyphenyl substituent at the 3-position and a methyl group at the 4-position of the coumarin core. The 6-position is functionalized with a methyl propanoate ether side chain. Coumarins are widely studied for their photophysical properties, biological activities (e.g., anticoagulant, antimicrobial), and applications in materials science.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-17-11-16(26-13(2)20(22)25-4)9-10-18(17)27-21(23)19(12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYUAUREVWLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Chromen-2-One Formation

The coumarin core is typically synthesized through Pechmann condensation, optimized for methyl-substituted derivatives:

Reaction Conditions

Component Specification
Starting Materials Resorcinol derivative, β-keto ester
Catalyst Concentrated H₂SO₄ (0.5 eq)
Temperature 80°C for 6–8 hours
Yield 68–72%

For 4-methylcoumarin derivatives, ethyl acetoacetate reacts with substituted resorcinol under acidic conditions. The 6-hydroxy group is protected during this stage to prevent undesired side reactions.

Knoevenagel Condensation for 3-Substitution

Introduction of the 4-methoxyphenyl group employs modified Knoevenagel conditions:

  • 4-Methoxybenzaldehyde (1.2 eq)
  • Piperidine catalyst (10 mol%)
  • Acetic acid co-catalyst (5 mol%)
  • Ethanol solvent at reflux for 12 hours

This step achieves 83% yield of 3-(4-methoxyphenyl)-4-methyl-6-hydroxy-2H-chromen-2-one, confirmed by HPLC-MS analysis.

Esterification of the 6-Hydroxy Group

Propanoate Side-Chain Introduction

The critical esterification step uses Mitsunobu conditions for optimal regioselectivity:

Reaction Parameters

Reagent Quantity Role
Methyl 2-bromopropanoate 1.5 eq Electrophile
Triphenylphosphine 1.2 eq Reducing agent
DIAD 1.2 eq Azodicarboxylate
Anhydrous THF 0.5 M concentration Solvent
Reaction Time 24 hours at 25°C Completion metric

This method achieves 89% yield with <2% formation of di-ester byproducts.

Alternative Alkylation Approaches

For industrial-scale synthesis, a two-phase system improves efficiency:

  • Aqueous phase: 10% NaOH
  • Organic phase: Toluene with tetrabutylammonium bromide (TBAB) phase-transfer catalyst
  • Reaction at 60°C for 8 hours yields 78% product

Purification and Characterization

Chromatographic Purification

Final purification employs gradient silica gel chromatography:

Eluent System Composition Purpose
Initial Hexane:EtOAc (9:1) Remove non-polar impurities
Final Hexane:EtOAc (3:2) Isolate target compound

Purity >98% is confirmed by analytical HPLC (C18 column, 220 nm detection).

Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.35 (s, 1H, H-5), 4.85 (q, J = 6.8 Hz, 1H, OCH(CH₃)), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃), 1.62 (d, J = 6.8 Hz, 3H, CH(CH₃)).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₀O₆ [M+H]⁺ 369.1341, found 369.1338.

Comparative Analysis of Synthetic Routes

A systematic comparison highlights trade-offs between methods:

Metric Pechmann Route Knoevenagel Route Mitsunobu Esterification
Total Yield 52% 61% 89%
Reaction Steps 4 3 2
Byproduct Formation 12–15% 8–10% <2%
Scalability Pilot-scale Lab-scale Multi-kilogram

Data synthesized from demonstrates that the Mitsunobu-mediated esterification provides superior yields despite higher reagent costs.

Industrial-Scale Optimization Strategies

Recent advances address key production challenges:

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 45 minutes through segmented flow microreactors.
  • Catalyst Recycling : Immobilized piperidine catalysts achieve 12 reuse cycles without significant activity loss.
  • Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) replaces THF in esterification steps, improving E-factor by 34%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a dihydroxy compound .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for developing new materials and pharmaceuticals.
  • Reagent in Chemical Reactions :
    • The compound is utilized as a reagent in multiple organic transformations, enhancing reaction efficiency and selectivity.

Biology

  • Antimicrobial Properties :
    • Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antibacterial agents.
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in preventing chronic diseases.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may possess anti-inflammatory effects, providing potential applications in treating inflammatory diseases.

Medicine

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for cancer research.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
ChemistryBuilding BlockVersatile in organic synthesis
ReagentEnhances reaction efficiency
BiologyAntimicrobialEffective against bacterial strains
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces inflammation
MedicineAnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antibacterial agent.
  • Antioxidant Efficacy Assessment :
    • In vitro assays evaluated the antioxidant capacity using DPPH and ABTS radical scavenging methods, showing that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Cancer Cell Line Study :
    • Research involving various cancer cell lines (e.g., MCF7 and HeLa) revealed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

Compound 16 : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanoate
  • Key Differences: Replaces the 3-(4-methoxyphenyl) group with a tert-butoxycarbonyl (Boc)-protected amino acid side chain.
  • Synthesis : Achieved via a coupling reaction with an 81% yield after column chromatography .
G856-6245 : Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
  • Key Differences : Features a 3,4-dimethoxyphenyl group instead of 4-methoxyphenyl.
  • Implications : Additional methoxy substituent may enhance electron-donating effects, altering photostability or binding affinity in biological systems .
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
  • Key Differences : Incorporates a chloro substituent at the 6-position and a trifluoromethylbenzyloxy group at the 7-position.

Structural and Physical Properties

Property Target Compound Compound 16 G856-6245 Ethyl Derivative
Molecular Formula C₂₁H₂₀O₇ C₂₀H₂₃NO₆ C₂₂H₂₂O₇ C₂₃H₂₀ClF₃O₅
Substituents 3-(4-MeOPh), 4-Me, 6-OCH₂COOMe 3-(Boc-amino), 4-Me, 6-OCH₂COOMe 3-(3,4-diMeOPh), 4-Me, 6-OCH₂COOMe 3-PhCH₂O, 4-Me, 6-Cl, 7-OCH₂COOEt
Melting Point (°C) Not reported 129.2–130.5 Not reported Not reported
Synthesis Yield Not reported 81% Not reported Not reported

Crystallographic and Refinement Data

The target compound’s structural analogs often employ SHELXL for refinement (e.g., R factor = 0.034 for a related coumarin derivative in ). The orthorhombic crystal system (space group P2₁2₁2₁) observed in is common for coumarins with bulky substituents, suggesting similar packing arrangements for the target compound .

Biological Activity

Methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Core Structure : A chromenone core, which is known for its diverse biological properties.
  • Substituents : A methoxyphenyl group and a propanoate moiety that enhance its solubility and bioactivity.

Molecular Formula

The molecular formula is C22H22O5C_{22}H_{22}O_5, indicating a relatively complex structure that contributes to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The presence of the methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Effects

Research indicates that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt pathway. This pathway is critical for cell survival and proliferation; thus, its inhibition can lead to increased cancer cell death.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property suggests its utility in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis; modulates PI3K/Akt signaling pathway
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Enzyme InhibitionPotential to inhibit cytochrome P450 enzymes

Case Studies

  • Antioxidant Efficacy Study
    • A study evaluated the antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing significant scavenging effects at low concentrations (IC50 = 15 µM) compared to standard antioxidants like ascorbic acid.
    • Reference:
  • Anticancer Activity Assessment
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines (A549, HeLa) with IC50 values ranging from 0.12 to 0.24 µM, indicating strong anticancer potential.
    • Reference:
  • Anti-inflammatory Mechanism
    • Research indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its role in modulating inflammatory pathways.
    • Reference:

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Tool UsedReference
Space GroupP2₁/cSHELXL
R1/wR20.042/0.112WinGX
π-π Stacking Distance3.6 ÅMercury CSD

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentIC₅₀ (COX-2 Inhibition)logP
4-Methoxyphenyl12.3 µM2.8
4-Chlorophenyl8.7 µM3.5
4-Hydroxyphenyl>50 µM1.9

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